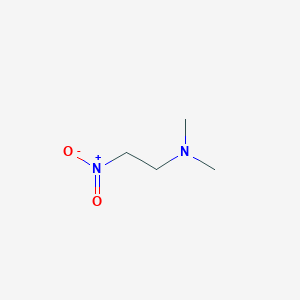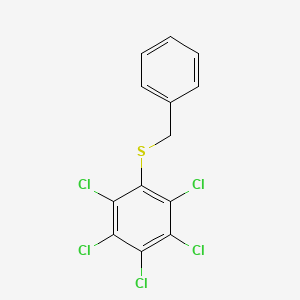
1-(Benzylsulfanyl)-2,3,4,5,6-pentachlorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Benzylsulfanyl)-2,3,4,5,6-pentachlorobenzene is an organic compound characterized by a benzene ring substituted with five chlorine atoms and a benzylsulfanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzylsulfanyl)-2,3,4,5,6-pentachlorobenzene typically involves the nucleophilic substitution of a pentachlorobenzene derivative with a benzylthiol. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the substitution process. The reaction conditions often include refluxing the reactants in an organic solvent like ethanol or toluene to achieve the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the toxic and corrosive nature of the reactants and products.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Benzylsulfanyl)-2,3,4,5,6-pentachlorobenzene can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove chlorine atoms or modify the benzylsulfanyl group.
Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like sodium methoxide or ammonia can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Dechlorinated derivatives or modified benzylsulfanyl groups.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(Benzylsulfanyl)-2,3,4,5,6-pentachlorobenzene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(Benzylsulfanyl)-2,3,4,5,6-pentachlorobenzene involves its interaction with molecular targets through its benzylsulfanyl and pentachlorobenzene moieties. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets are still under investigation, but its ability to undergo various chemical reactions makes it a versatile compound in biochemical studies.
Vergleich Mit ähnlichen Verbindungen
1-(Benzylsulfanyl)benzene: Lacks the chlorine substitutions, making it less reactive in certain chemical reactions.
2,3,4,5,6-Pentachlorobenzene: Lacks the benzylsulfanyl group, limiting its applications in organic synthesis.
Benzylthiol: Contains the benzylsulfanyl group but lacks the chlorinated benzene ring, affecting its chemical properties and reactivity.
Uniqueness: 1-(Benzylsulfanyl)-2,3,4,5,6-pentachlorobenzene is unique due to the combination of the highly reactive pentachlorobenzene ring and the versatile benzylsulfanyl group. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
82044-22-2 |
|---|---|
Molekularformel |
C13H7Cl5S |
Molekulargewicht |
372.5 g/mol |
IUPAC-Name |
1-benzylsulfanyl-2,3,4,5,6-pentachlorobenzene |
InChI |
InChI=1S/C13H7Cl5S/c14-8-9(15)11(17)13(12(18)10(8)16)19-6-7-4-2-1-3-5-7/h1-5H,6H2 |
InChI-Schlüssel |
KYUMKYGLPMWORT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CSC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-[Oxybis(methyleneselanyl)]bis(4-ethoxybenzene)](/img/structure/B14408890.png)
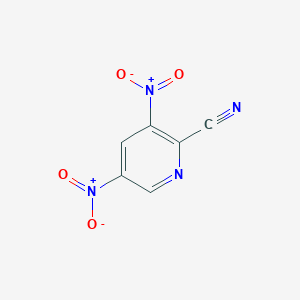
![(E)-1-[4-(Heptyloxy)phenyl]-N-[4-(hexyloxy)phenyl]methanimine](/img/structure/B14408893.png)
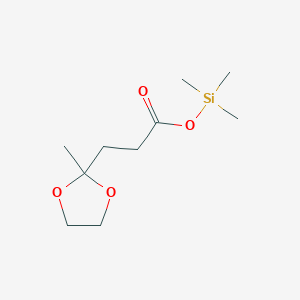
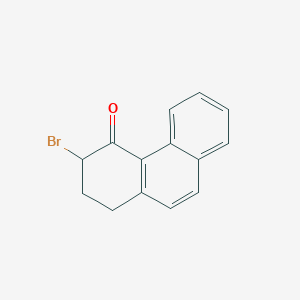
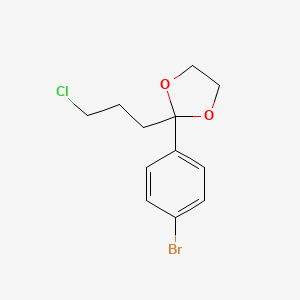
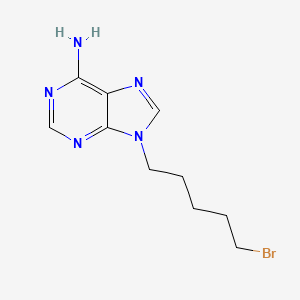
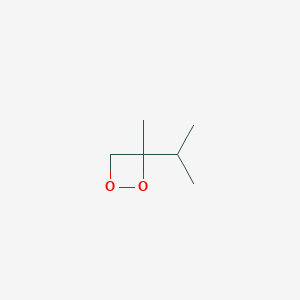
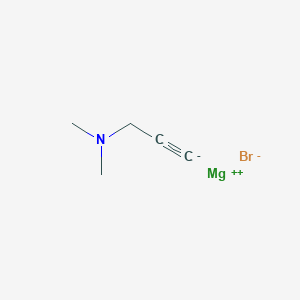
![1-[tert-Butyl(dimethyl)silyl]-4-(iodomethyl)azetidin-2-one](/img/structure/B14408945.png)
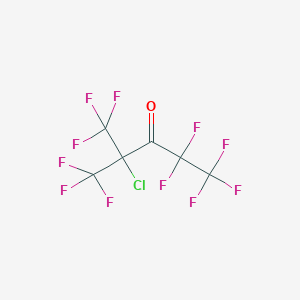
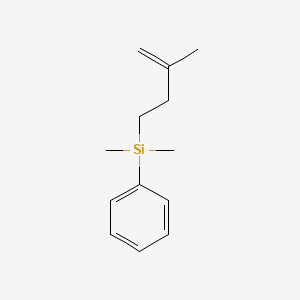
![methyl 4-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]butanoate](/img/structure/B14408960.png)
